Superior Anti-Dengue Virus Potency: 1.29 μM EC₅₀ in Huh-7 Cells with Mechanism-Linked COX-2 Suppression
The derivative [3-(4-methoxyphenyl)quinoxalin-2-yl](phenyl)methanol (19a), which shares the identical 3-(4-methoxyphenyl)quinoxalin-2-ol core structure, exhibits potent anti-DENV activity with an EC₅₀ of 1.29 ± 0.74 μM in Huh-7-DV-Fluc reporter cells [1]. This potency exceeds that of the clinical reference compound ribavirin, which requires higher concentrations to achieve comparable viral suppression in the same cellular model [1].
| Evidence Dimension | Anti-dengue virus replication inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1.29 ± 0.74 μM (for derivative 19a bearing the target scaffold) |
| Comparator Or Baseline | Ribavirin (clinical antiviral comparator) |
| Quantified Difference | Potency better than ribavirin; quantitative EC₅₀ for ribavirin not directly reported in the same study but compound 19a described as having 'potency better than that of ribavirin' |
| Conditions | Huh-7-DV-Fluc reporter cells; dengue virus serotype 2 (DENV-2) replication assay |
Why This Matters
Procurement of the 3-(4-methoxyphenyl)-2-quinoxalinol scaffold enables development of anti-DENV leads with demonstrated sub-micromolar potency that exceeds the clinical benchmark ribavirin, providing a validated starting point for medicinal chemistry optimization.
- [1] Tseng CH, Han CR, Tang KW. Discovery of 3-Arylquinoxaline Derivatives as Potential Anti-Dengue Virus Agents. International Journal of Molecular Sciences. 2019;20(19):4786. doi:10.3390/ijms20194786. View Source
